2-[(Benzylsulfanyl)methyl]-4-methoxyphenol
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Overview
Description
2-[(Benzylsulfanyl)methyl]-4-methoxyphenol is an organic compound characterized by the presence of a benzylsulfanyl group attached to a methoxyphenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-4-methoxyphenol typically involves the reaction of benzyl mercaptan with a suitable phenolic precursor. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with a halogenated phenol derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylsulfanyl)methyl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding phenol.
Substitution: The methoxy and sulfanyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-[(Benzylsulfanyl)methyl]-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-methoxyphenol involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenolic moiety can participate in redox reactions, contributing to its antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Benzylsulfanyl)methyl]benzoic acid
- 2-(Benzylsulfanyl)-4-methylquinoline
- 2-Benzylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile
Uniqueness
2-[(Benzylsulfanyl)methyl]-4-methoxyphenol is unique due to the presence of both a methoxy and a benzylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various applications .
Properties
CAS No. |
60530-19-0 |
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Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-(benzylsulfanylmethyl)-4-methoxyphenol |
InChI |
InChI=1S/C15H16O2S/c1-17-14-7-8-15(16)13(9-14)11-18-10-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 |
InChI Key |
FJKSEFZWLATTGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
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